molecular formula C13H20ClN B13510415 (1-Phenylcyclohexyl)methanamine hydrochloride

(1-Phenylcyclohexyl)methanamine hydrochloride

Cat. No.: B13510415
M. Wt: 225.76 g/mol
InChI Key: VAIVCJJEERBYIM-UHFFFAOYSA-N
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Description

(1-Phenylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide, followed by hydrolysis and subsequent reduction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives.

Scientific Research Applications

(1-Phenylcyclohexyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Phenylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with similar structural features but lacking the phenyl group.

    Benzylamine: Contains a benzyl group attached to an amine, similar to the phenyl group in (1-Phenylcyclohexyl)methanamine hydrochloride.

    Phenethylamine: A related compound with a phenyl group attached to an ethylamine chain.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(1-phenylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H

InChI Key

VAIVCJJEERBYIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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